2 5-Difluorobenzylzinc chloride

Catalog No.
S1910052
CAS No.
312692-89-0
M.F
C7H5ClF2Zn
M. Wt
227.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2 5-Difluorobenzylzinc chloride

CAS Number

312692-89-0

Product Name

2 5-Difluorobenzylzinc chloride

IUPAC Name

chlorozinc(1+);1,4-difluoro-2-methanidylbenzene

Molecular Formula

C7H5ClF2Zn

Molecular Weight

227.9 g/mol

InChI

InChI=1S/C7H5F2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

UAHNIMYAJUQSNU-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+]

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+]

2,5-Difluorobenzylzinc chloride (CAS: 312692-89-0) is a highly reactive, functional-group-tolerant organozinc reagent supplied as a standardized 0.5 M solution in tetrahydrofuran (THF). It serves as a critical nucleophile for Negishi cross-coupling reactions, enabling the direct and efficient installation of the 2,5-difluorobenzyl moiety onto aryl, heteroaryl, and vinyl electrophiles [1]. Unlike traditional Grignard or organolithium reagents, this organozinc compound exhibits superior chemoselectivity, tolerating sensitive functional groups such as esters, ketones, and nitriles without requiring tedious protecting group chemistry. Its pre-formed, solution-stable nature streamlines laboratory and industrial workflows by bypassing the erratic, homocoupling-prone direct metalation of benzylic halides, making it the premier choice for advanced material and pharmaceutical synthesis.

Attempting to substitute 2,5-difluorobenzylzinc chloride with its Grignard analog (2,5-difluorobenzylmagnesium chloride) or Suzuki counterpart (2,5-difluorobenzylboronic acid) frequently results in process failure and material waste. Benzyl Grignard reagents are highly basic and nucleophilic, leading to aggressive side reactions with electrophilic functional groups and severe Wurtz-type homocoupling during both formation and coupling [1]. Conversely, benzylboronic acids are notoriously unstable under the basic, aqueous conditions required for Suzuki-Miyaura couplings, undergoing rapid protodeboronation that destroys the reagent and drastically reduces target yields [2]. Procuring the exact organozinc halide ensures rapid, mild transmetalation in Negishi couplings, preserving both the starting material and sensitive substrate architectures while maximizing the return on investment for expensive functionalized precursors.

Superior Cross-Coupling Yields via Negishi vs. Grignard Reagents

In transition-metal-catalyzed cross-couplings, benzylzinc reagents vastly outperform their magnesium counterparts when sensitive functional groups are present. Class-level comparative studies demonstrate that while benzylmagnesium chlorides can yield as low as 12% in cross-couplings with functionalized aryl halides due to competitive addition and homocoupling, the corresponding benzylzinc chlorides consistently deliver yields exceeding 85% under mild conditions[1].

Evidence DimensionCross-coupling yield with functionalized electrophiles
Target Compound Data>85% yield (benzylzinc class average)
Comparator Or Baseline~12% yield (benzylmagnesium chloride)
Quantified Difference>7X increase in target yield
ConditionsNi- or Pd-catalyzed cross-coupling at 25 °C in THF

Buyers synthesizing complex, functionalized APIs should procure the organozinc reagent to prevent catastrophic yield losses associated with Grignard over-reactivity.

Avoidance of Protodeboronation in Benzylic Couplings

Benzylboronic acids are highly susceptible to protodeboronation under the basic aqueous conditions of Suzuki couplings, often requiring large reagent excesses or specialized slow-release ligands to achieve >50% yields. By utilizing 2,5-difluorobenzylzinc chloride in a Negishi coupling framework, the reaction proceeds under anhydrous, neutral-to-mild conditions, completely bypassing the protodeboronation degradation pathway and routinely enabling >80-90% isolated yields of the diarylmethane product [1].

Evidence DimensionReagent degradation (protodeboronation) and resulting yield
Target Compound DataNegligible degradation; >80% cross-coupling yield
Comparator Or Baseline2,5-Difluorobenzylboronic acid (high protodeboronation, often <50% yield without specialized ligands)
Quantified Difference>30% absolute yield improvement and elimination of protodeboronated byproducts
ConditionsNegishi (anhydrous/THF) vs. Suzuki (basic/aqueous) coupling conditions

Eliminates the need for complex ligand screening and large reagent excesses required to compensate for boronic acid decomposition.

Mitigation of Wurtz-Type Homocoupling During Metalation

The direct synthesis of benzylic organometallics from 2,5-difluorobenzyl chloride using magnesium metal is notoriously plagued by Wurtz-type homocoupling, which can consume 20-30% of the starting material to form 1,2-bis(2,5-difluorophenyl)ethane. Procuring the commercially standardized 0.5 M 2,5-difluorobenzylzinc chloride solution guarantees a controlled reagent profile with minimal homocoupled impurities (<5%), ensuring stoichiometric accuracy and reproducible downstream coupling kinetics [1].

Evidence DimensionHomocoupling impurity profile
Target Compound Data<5% homocoupling (standardized commercial solution)
Comparator Or Baseline20-30% homocoupling (in situ Grignard generation)
Quantified Difference4-6X reduction in homocoupling waste
ConditionsCommercial organozinc formulation vs. in situ benzylic Grignard synthesis

Procurement of the pre-formed zinc reagent prevents lot-to-lot variability and purification bottlenecks caused by homocoupled dimeric byproducts.

Late-Stage Functionalization of Complex APIs

Due to its high tolerance for esters, nitriles, and ketones, 2,5-difluorobenzylzinc chloride is the premier choice for installing a 2,5-difluorobenzyl group onto advanced pharmaceutical intermediates via Negishi coupling, where Grignard reagents would destroy existing functional groups [1].

Synthesis of Fluorinated Diarylmethanes

In the development of agrochemicals and bioisosteres, this reagent efficiently couples with aryl halides to form diarylmethanes. It is specifically selected over benzylboronic acids to avoid protodeboronation, ensuring high yields and scalable processability [1].

Nickel-Catalyzed Cross-Coupling with Unactivated Electrophiles

The reagent is highly compatible with modern Ni-catalyzed cross-coupling protocols, allowing for efficient reaction with unactivated alkyl or aryl chlorides where other organometallics exhibit sluggish transmetalation or excessive side reactions [1].

Dates

Last modified: 08-16-2023

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